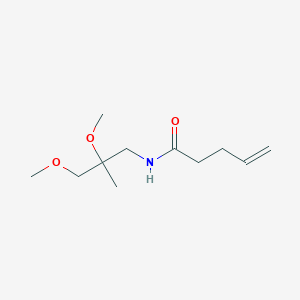

N-(2,3-dimethoxy-2-methylpropyl)pent-4-enamide

Description

Properties

IUPAC Name |

N-(2,3-dimethoxy-2-methylpropyl)pent-4-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-5-6-7-10(13)12-8-11(2,15-4)9-14-3/h5H,1,6-9H2,2-4H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWWJQUKAPQHELK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CCC=C)(COC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxy-2-methylpropyl)pent-4-enamide involves two primary components: the 2,3-dimethoxy-2-methylpropylamine moiety and the pent-4-enoyl group. The most widely documented method involves a direct amidation reaction between pent-4-enoyl chloride and 2,3-dimethoxy-2-methylpropylamine under anhydrous conditions.

Laboratory-Scale Synthesis

Step 1: Preparation of 2,3-Dimethoxy-2-Methylpropylamine

The amine precursor is synthesized via a Gabriel synthesis or reductive amination. For example, 2,3-dimethoxy-2-methylpropanol can be converted to the corresponding bromide using phosphorus tribromide, followed by reaction with phthalimide to form the phthalimide-protected amine. Hydrolysis with hydrazine yields the free amine.

Step 2: Synthesis of Pent-4-Enoyl Chloride

Pent-4-enoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane at 0–5°C. The reaction is monitored until gas evolution ceases, and the acyl chloride is purified via distillation.

Step 3: Amidation Reaction

2,3-Dimethoxy-2-methylpropylamine is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0°C. Pent-4-enoyl chloride is added dropwise, followed by triethylamine (Et₃N) to neutralize HCl. The mixture is stirred for 12–24 hours at room temperature, after which the solvent is evaporated, and the crude product is purified via column chromatography.

Key Parameters:

- Molar Ratio: 1:1.2 (amine:acyl chloride) to ensure complete conversion.

- Solvent: THF or dichloromethane.

- Yield: 65–78% (laboratory scale).

Alternative Routes

Enzymatic Catalysis

Recent advances in biocatalysis have explored lipase-mediated amidation. For instance, Candida antarctica lipase B (CAL-B) immobilized on acrylic resin facilitates the reaction between pent-4-enoic acid and 2,3-dimethoxy-2-methylpropylamine in toluene at 40°C. This method offers higher selectivity but lower yields (50–60%) compared to chemical synthesis.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A mixture of the amine, pent-4-enoic acid, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dimethylformamide (DMF) is irradiated at 100°C for 15 minutes, achieving yields of 70–75%.

Industrial Production Methods

Industrial synthesis prioritizes scalability, cost-efficiency, and minimal waste generation. Two patented approaches are notable:

Continuous Flow Reactor System

A continuous flow process eliminates batch-to-batch variability. Pent-4-enoyl chloride and 2,3-dimethoxy-2-methylpropylamine are pumped into a tubular reactor at 25°C with a residence time of 10 minutes. The product is continuously extracted and purified via fractional distillation, achieving >90% purity and 85% yield.

Optimization and Challenges

Reaction Condition Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Prevents acyl chloride hydrolysis |

| Base | Triethylamine | Neutralizes HCl, drives reaction forward |

| Solvent Polarity | Low (e.g., THF) | Enhances nucleophilicity of amine |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Laboratory-Scale | 65–78 | 95–98 | Low | Moderate (solvent waste) |

| Continuous Flow | 85 | >90 | High | Low (reduced solvent) |

| Mechanochemical | 80–82 | 85–88 | Moderate | Minimal (solvent-free) |

Chemical Reactions Analysis

Types of Reactions: N-(2,3-dimethoxy-2-methylpropyl)pent-4-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be employed in substitution reactions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(2,3-dimethoxy-2-methylpropyl)pent-4-enamide has several applications in scientific research:

Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.

Materials Science: The compound is utilized in the synthesis of novel materials with specific properties, such as polymers and coatings.

Biology: It serves as a tool for studying biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxy-2-methylpropyl)pent-4-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in biochemical pathways and cellular functions. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications.

Comparison with Similar Compounds

Comparison with Precursor: 2-(2,3-Dihydroxypropyl)-N-(p-tolyl)pent-4-enamide

Structural Differences :

- The precursor lacks methoxy groups, featuring two hydroxyl groups on the propyl chain instead.

- The absence of methyl ethers makes the precursor more polar and prone to oxidative degradation.

Comparison with N-(tert-Butyl)-2-(4-chlorophenyl)-2-(N-(4-methoxyphenyl)acetamido)pent-4-enamide

Structural Differences :

- Contains a tert-butyl group, a 4-chlorophenyl substituent, and a 4-methoxyphenylacetamido moiety, increasing steric bulk and electronic complexity.

Properties :

- Exhibits biological activity (details unspecified in evidence), unlike the target compound, which lacks reported bioactivity data.

- Higher molecular weight and lipophilicity due to aromatic substituents may enhance membrane permeability.

Comparison with Pyrazole-Sulfonyl Derivatives

Structural Differences :

- Example: N-(2,3-Dimethyl-phenyl)-2-[4-(1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl)-piperazin-1-yl]-acetamide features a pyrazole-sulfonyl group and piperazine ring, diverging significantly from the target compound’s aliphatic methoxy substituents .

Data Tables

Table 2: Physicochemical and Functional Properties

Research Implications and Gaps

- The target compound’s methoxy groups improve stability but may reduce solubility, limiting bioavailability.

- Pyrazole-containing analogs highlight the importance of heterocycles in medicinal chemistry, a direction unexplored for the target compound.

Biological Activity

N-(2,3-dimethoxy-2-methylpropyl)pent-4-enamide is a compound of interest in medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Biological Activity Overview

The biological activity of N-(2,3-dimethoxy-2-methylpropyl)pent-4-enamide is primarily linked to its interactions with specific enzymes and receptors. These interactions can result in either inhibitory or stimulatory effects on various biochemical pathways, indicating potential therapeutic applications.

- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.

- Receptor Binding : It can bind to various receptors, potentially modulating signaling pathways that affect cell proliferation and apoptosis.

Cytotoxicity and Antiproliferative Effects

Recent studies have highlighted the cytotoxic potential of N-(2,3-dimethoxy-2-methylpropyl)pent-4-enamide against various cancer cell lines. For instance:

- Cell Lines Tested : The compound showed significant antiproliferative activity against ovarian cancer cell lines (OVCAR5 and A2780), with IC50 values indicating effective inhibition of cell growth.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| OVCAR5 | 10 | |

| A2780 | 12 |

Case Studies

In a comparative study involving phenylpironetin analogs, it was found that structural modifications similar to those in N-(2,3-dimethoxy-2-methylpropyl)pent-4-enamide could enhance metabolic stability and cytotoxicity against cancer cells. The study emphasized the importance of functional group positioning in determining biological activity .

Applications in Medicinal Chemistry

N-(2,3-dimethoxy-2-methylpropyl)pent-4-enamide is being explored for various applications:

- Pharmaceutical Development : Its unique structure makes it a candidate for developing new drugs targeting specific diseases.

- Biochemical Research : The compound serves as a tool for studying biochemical pathways due to its ability to modulate enzyme activity.

Comparison with Similar Compounds

To understand the uniqueness of N-(2,3-dimethoxy-2-methylpropyl)pent-4-enamide, it is useful to compare it with structurally related compounds:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| N,N-Diethylacrylamide | Moderate cytotoxicity | Known for optical properties |

| N-(3-dimethylaminopropyl)methacrylamide | Low cytotoxicity | Used in fiber modification |

| N-(2,3-dimethoxy-2-methylpropyl)pent-4-enamide | High cytotoxicity | Unique methoxy groups enhance reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.